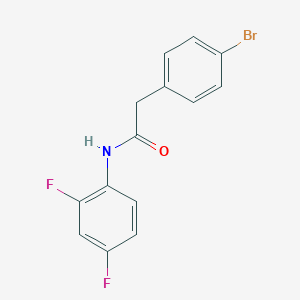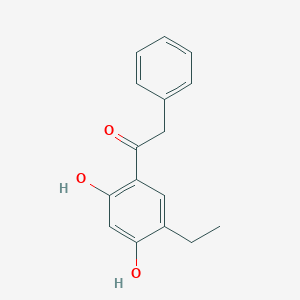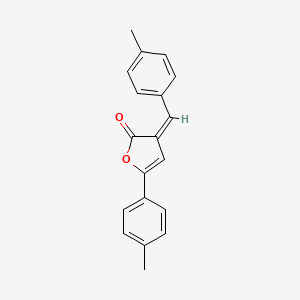
1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine, also known as CCTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CCTA is a triazole derivative that has shown promising results in the treatment of certain diseases, including cancer and fungal infections. In
作用机制
The mechanism of action of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine involves the inhibition of certain enzymes and pathways. In cancer cells, 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine has been found to inhibit the activity of topoisomerase II and induce the expression of pro-apoptotic proteins. In fungal cells, 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine inhibits the activity of lanosterol 14α-demethylase, an enzyme involved in the biosynthesis of ergosterol, which is essential for fungal cell membrane integrity.
Biochemical and Physiological Effects:
1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine has been found to have various biochemical and physiological effects. In cancer cells, 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine has been found to induce cell cycle arrest and inhibit the activity of certain signaling pathways. In fungal cells, 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine disrupts the integrity of the cell membrane, leading to cell death. Additionally, 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine has been found to have antioxidant and anti-inflammatory properties.
实验室实验的优点和局限性
1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine has several advantages for lab experiments, including its high purity and stability. 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine is also readily available and can be synthesized in large quantities. However, 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine has limitations in terms of its solubility and toxicity. 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine is insoluble in water and requires the use of organic solvents for experiments. Additionally, 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine has been found to be toxic to certain cell lines at high concentrations.
未来方向
There are several future directions for the study of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine. One direction is the exploration of its potential use in combination therapy for cancer treatment. Another direction is the development of more efficient synthesis methods for 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine. Additionally, the use of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine as a fluorescent probe for the detection of metal ions could be further explored. The potential use of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine in the treatment of other diseases, such as bacterial infections, could also be investigated.
Conclusion:
In conclusion, 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine, or 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine, is a chemical compound that has shown promising results in various fields of scientific research. The synthesis method of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine has been optimized to produce high yields and purity. 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine has potential applications in cancer research, fungal infections, and as a fluorescent probe for the detection of metal ions. The mechanism of action of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine involves the inhibition of certain enzymes and pathways. 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine has various biochemical and physiological effects, and while it has advantages for lab experiments, it also has limitations. There are several future directions for the study of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine, including its potential use in combination therapy for cancer treatment and the development of more efficient synthesis methods.
合成方法
The synthesis of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine involves a multi-step process that starts with the reaction of 2-chlorobenzoyl chloride with 4-chloroaniline to form 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea. The urea is then reacted with sodium azide to form 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazole-5-amine. The synthesis method of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine has been optimized to produce high yields and purity.
科学研究应用
1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine has shown potential applications in various fields of scientific research. In cancer research, 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine has also shown promising results in the treatment of fungal infections, where it has been found to inhibit the growth of Candida albicans and Aspergillus fumigatus. Additionally, 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine has been studied for its potential use as a fluorescent probe for the detection of metal ions.
属性
IUPAC Name |
[5-amino-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]-(2-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O/c16-10-7-5-9(6-8-10)13-19-15(18)21(20-13)14(22)11-3-1-2-4-12(11)17/h1-8H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQHYYUXCPMYMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N2C(=NC(=N2)C3=CC=C(C=C3)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-amino-3-(4-chlorophenyl)-1H-1,2,4-triazol-1-yl](2-chlorophenyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5856603.png)
![1-methoxy-2-[1-(4-methoxyphenyl)cyclopentyl]benzene](/img/structure/B5856605.png)

![1-[(4-chloro-2-nitrophenoxy)acetyl]azepane](/img/structure/B5856619.png)
![methyl 4-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B5856621.png)


![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5856636.png)
![1-(4-{[(5-nitro-2-thienyl)methylene]amino}phenyl)ethanone](/img/structure/B5856647.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5856655.png)

![ethyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5856679.png)

![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5856700.png)